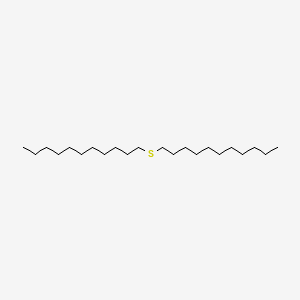

Undecyl sulfide

Descripción

The exact mass of the compound Undecyl sulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Undecyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Undecyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-undecylsulfanylundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46S/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOYGXODZMRGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCSCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303468 | |

| Record name | Undecyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35599-82-7 | |

| Record name | Undecyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Diundecyl Sulfide: Structural Characterization and Physicochemical Profile

Executive Summary

Diundecyl sulfide (

Chemical Identity & Structural Analysis[1][2][3]

Diundecyl sulfide consists of two 11-carbon alkyl chains covalently bonded to a central sulfur atom. The molecule belongs to the thioether functional group, exhibiting

Nomenclature and Identifiers

| Parameter | Technical Specification |

| IUPAC Name | 1,1'-Thiobisundecane |

| Common Name | Diundecyl sulfide |

| CAS Registry Number | 35599-82-7 |

| Molecular Formula | |

| SMILES | CCCCCCCCCCCSCCCCCCCCCCC |

| InChI Key | UPYPTOCXMIWHSG-UHFFFAOYSA-N (Homolog Analog) |

Molecular Weight Calculation

The molecular weight is calculated based on standard atomic weights (IUPAC 2021):

-

Carbon (22 atoms):

Da -

Hydrogen (46 atoms):

Da -

Sulfur (1 atom):

Da -

Total Molecular Weight: 342.67 g/mol

Physicochemical Properties[3][4][5][6][7][8]

The physical behavior of diundecyl sulfide is dominated by van der Waals forces between the long alkyl chains, resulting in a waxy solid at room temperature, distinct from its lower molecular weight liquid homologs (e.g., dibutyl sulfide).

| Property | Value / Range | Note |

| Physical State | Waxy Solid / Crystalline Solid | At 25°C |

| Melting Point | 32–35 °C | Estimated via homolog interpolation (Decyl: 26°C; Dodecyl: 40°C) |

| Boiling Point | > 350 °C | At 760 mmHg (Decomposes prior to boiling) |

| Solubility (Water) | Insoluble | Hydrophobic effect dominates |

| Solubility (Organic) | Soluble | Hexane, Dichloromethane, Toluene, THF |

| LogP (Octanol/Water) | ~10.5 | Predicted (Consistently >8 for |

Synthesis & Purification Protocol

High-purity diundecyl sulfide is synthesized via a nucleophilic substitution reaction. The following protocol ensures minimal disulfide byproduct formation.

Reaction Mechanism

Experimental Workflow

-

Reagents: 1-Bromoundecane (2.2 eq), Sodium Sulfide nonahydrate (

, 1.0 eq), Ethanol (Solvent). -

Procedure:

-

Dissolve

in ethanol under -

Add 1-Bromoundecane dropwise at 60°C.

-

Reflux for 12–16 hours.

-

-

Workup:

-

Evaporate ethanol. Partition residue between Hexane and Water.

-

Wash organic layer with brine. Dry over

.

-

-

Purification: Recrystallize from cold acetone or ethanol to remove traces of unreacted bromide and disulfide byproducts.

Synthesis Process Visualization

Figure 1: Step-by-step synthesis workflow for high-purity diundecyl sulfide.

Applications in Research & Development

The utility of diundecyl sulfide spans analytical chemistry and materials science.

Analytical Standard (GC/HPLC)

Due to its high boiling point and stability, it serves as an internal standard for analyzing sulfur content in petroleum products (e.g., diesel, jet fuel). It is less volatile than lower sulfides, ensuring retention time stability.

Self-Assembled Monolayers (SAMs)

While thiols (-SH) are the gold standard for SAMs on gold, dialkyl sulfides offer a unique advantage: slower kinetics .

-

Mechanism: The thioether sulfur coordinates to Au(111).

-

Benefit: The weaker binding allows for thermodynamic equilibration during assembly, often resulting in fewer defects compared to the rapid "jamming" observed with thiols.

-

Use Case: Passivation layers in organic electronics where highly ordered domains are critical.

Application Logic Tree

Figure 2: Decision matrix for selecting diundecyl sulfide grade based on application requirements.

Safety & Handling (SDS Highlights)

-

Hazard Classification: Generally considered low toxicity, but may cause skin/eye irritation (Category 2).

-

Handling: Use in a fume hood. While less pungent than thiols, thioethers possess a characteristic odor.

-

Storage: Store in a cool, dry place under inert gas (

or Ar) to prevent slow oxidation to sulfoxides (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Decane, 1,1'-thiobis-. Retrieved from [Link] (Data interpolated for C22 homolog).

-

Cheméo (2025). Undecyl sulfide: Chemical Properties and Thermodynamics. Retrieved from [Link]

-

Organic Syntheses (1938). General procedures for Dialkyl Sulfide Synthesis. Coll. Vol. 2, p. 242. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Retention Indices for Dialkyl Sulfides. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1,1'-Thiobisundecane: Nomenclature, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1'-thiobisundecane, a long-chain thioether. While specific research on this molecule is limited, this document consolidates available information on its nomenclature, chemical and physical properties, and potential applications based on its structural characteristics and the broader understanding of similar aliphatic sulfides. This guide is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who may encounter or consider utilizing this compound in their work.

Introduction and Core Concepts

1,1'-Thiobisundecane, also known as diundecyl sulfide, belongs to the class of organic compounds known as thioethers or sulfides. These molecules are characterized by a sulfur atom covalently bonded to two alkyl or aryl groups. The long, eleven-carbon alkyl chains (undecyl groups) of 1,1'-thiobisundecane impart significant non-polar character to the molecule, influencing its solubility, reactivity, and potential applications.

In the context of drug development and organic synthesis, thioethers are important structural motifs. The sulfur atom in a thioether is a versatile functional group. It can be oxidized to form sulfoxides and sulfones, which have diverse biological activities. The lone pairs of electrons on the sulfur atom can also participate in coordination with metal centers, making some thioethers useful as ligands in catalysis.

The primary objective of this guide is to provide a detailed understanding of 1,1'-thiobisundecane, from its fundamental nomenclature to its potential, yet underexplored, utility in scientific research.

Nomenclature and Synonyms

A clear and unambiguous naming system is crucial in chemical communication. The systematic and common names for 1,1'-thiobisundecane are outlined below.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(undecylsulfanyl)undecane .[1] This name systematically describes the structure, indicating an undecane chain substituted at the '1' position with an undecylthio group.

Common Synonyms

In literature and chemical databases, 1,1'-thiobisundecane is more frequently referred to by its common synonyms. Understanding these is vital for comprehensive literature searches.

The relationship between the IUPAC name and its common synonyms is illustrated in the following diagram:

Caption: Nomenclature hierarchy for 1,1'-thiobisundecane.

Chemical and Physical Properties

The physicochemical properties of 1,1'-thiobisundecane are primarily dictated by its long aliphatic chains and the central sulfur atom. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C22H46S | PubChem |

| Molecular Weight | 342.7 g/mol | PubChem |

| Physical Description | Expected to be a waxy solid or oily liquid at room temperature | Inferred from similar long-chain alkanes and sulfides |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents like hexane, ether, and chloroform. | Inferred from chemical structure |

| Boiling Point | High boiling point, expected to be over 300 °C at atmospheric pressure. | Inferred from similar long-chain alkanes and sulfides |

| Melting Point | Expected to be in the range of 30-50 °C. | Inferred from similar long-chain alkanes and sulfides |

Potential Applications in Research and Development

While direct applications of 1,1'-thiobisundecane in drug development are not documented, its chemical nature suggests several potential areas of use for researchers.

Non-Polar Medium in Synthesis

The long alkyl chains of diundecyl sulfide render it a non-polar, high-boiling point liquid or low-melting solid. This property makes it a potential solvent or co-solvent for organic reactions involving non-polar reactants, particularly at elevated temperatures.[2][3] Its inertness under many reaction conditions is an added advantage.

Intermediate in Organic Synthesis

The sulfur atom in diundecyl sulfide can be a site for chemical modification. For instance, oxidation of the sulfide can lead to the corresponding sulfoxide and sulfone, which are important functional groups in medicinal chemistry.

Caption: Potential oxidation pathway of diundecyl sulfide.

Experimental Protocols

Due to the limited specific literature on 1,1'-thiobisundecane, the following protocols are based on general methods for the synthesis and analysis of long-chain dialkyl sulfides and are expected to be applicable.

Synthesis of Long-Chain Dialkyl Sulfides

A common and effective method for the synthesis of symmetrical dialkyl sulfides is the reaction of an alkyl halide with sodium sulfide.

Reaction:

2 R-X + Na₂S → R-S-R + 2 NaX

(where R = undecyl, X = Br or I)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide (Na₂S) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or ethanol.

-

Addition of Alkyl Halide: Slowly add 1-bromoundecane or 1-iodoundecane to the stirred solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with a non-polar organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane).

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For diundecyl sulfide, a non-polar capillary column would be suitable.[4]

-

Expected Retention Time: Due to its high molecular weight and boiling point, diundecyl sulfide will have a long retention time.

-

Expected Mass Spectrum: The mass spectrum would likely show a molecular ion peak (M+) at m/z 342.7. Common fragmentation patterns for long-chain alkyl sulfides include cleavage of the C-S bond and fragmentation of the alkyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

-

¹H NMR: The spectrum of diundecyl sulfide in a deuterated solvent like CDCl₃ is expected to be relatively simple. A triplet around 2.5 ppm would correspond to the protons on the carbons adjacent to the sulfur atom (-S-CH ₂-). The other methylene protons of the undecyl chains would appear as a series of multiplets between 1.2 and 1.6 ppm, and a triplet around 0.9 ppm would correspond to the terminal methyl groups (-CH₃).[5][6][7]

-

¹³C NMR: The ¹³C NMR spectrum would show a peak for the carbon atom bonded to sulfur (-C H₂-S-) around 32-34 ppm. The other carbons of the undecyl chain would appear in the aliphatic region (around 14-32 ppm), with the terminal methyl carbon appearing at approximately 14 ppm.[8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can be used to identify the functional groups present in a molecule.

-

Expected IR Spectrum: The spectrum of diundecyl sulfide would be dominated by C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The C-S stretching vibration is typically weak and appears in the fingerprint region between 600 and 800 cm⁻¹.[10][11]

Conclusion

1,1'-Thiobisundecane, or diundecyl sulfide, is a long-chain thioether with well-defined nomenclature and predictable chemical and physical properties based on its structure. While its direct application in drug development has not been established, its properties as a non-polar substance and its potential as a synthetic intermediate for creating sulfoxides and sulfones suggest areas for future investigation. The synthetic and analytical protocols outlined in this guide, derived from established methods for similar compounds, provide a practical framework for researchers interested in exploring the chemistry and potential of this molecule.

References

-

The Impact of Non-Polar Solvent Choice on the Formation and Structural Properties of Reverse Micelles Created by the Non-ionic Surfactant Tergitol 15-S-7. ResearchGate. Available at: [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]

-

FTIR spectra of dialkyl sulfide and alkanethiol complexes with hydrogen fluoride in solid argon. Inorganic Chemistry - ACS Publications. Available at: [Link]

-

GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. National Institutes of Health. Available at: [Link]

-

Undecyl sulfide | C22H46S | CID 292595. PubChem. Available at: [Link]

-

1H NMR spectrum of Compound 32. The Royal Society of Chemistry. Available at: [Link]

-

FTIR spectra of matrix isolated complexes between sulfur compounds. Sci-Hub. Available at: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

-

13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0142425). NP-MRD. Available at: [Link]

Sources

- 1. Undecyl sulfide | C22H46S | CID 292595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Didodecyl sulfide(2469-45-6) 1H NMR [m.chemicalbook.com]

- 6. Diphenyl sulfide(139-66-2) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Dimethyl sulfide(75-18-3) 13C NMR spectrum [chemicalbook.com]

- 9. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0142425) [np-mrd.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sci-Hub. FTIR spectra of matrix isolated complexes between sulfur compounds / Spectrochimica Acta Part A: Molecular Spectroscopy, 1991 [sci-hub.box]

Physical properties of long-chain alkyl sulfides C11

This guide serves as a technical reference for the physical and chemical characterization of Diundecyl Sulfide (

While C10 (decyl) and C12 (dodecyl) analogs are common industrial standards, the C11 (undecyl) variant is critical in fundamental research for studying the "Odd-Even Effect" in molecular packing and phase transitions. This guide addresses the needs of researchers utilizing long-chain sulfides in self-assembled monolayers (SAMs), lipophilic drug delivery systems, and metal extraction ligands.

PART 1: Physicochemical Profile & The "Odd-Even" Phenomenon

1.1 Core Identification & Properties

Diundecyl sulfide is a waxy solid or viscous liquid at room temperature, depending on purity and ambient conditions. It is characterized by extreme lipophilicity and low water solubility.

Table 1: Physicochemical Specifications of Diundecyl Sulfide

| Property | Value / Description | Confidence Level |

| IUPAC Name | 1-(Undecylsulfanyl)undecane | High |

| CAS Number | 35599-82-7 | High |

| Molecular Formula | High | |

| Molecular Weight | 342.67 g/mol | High |

| LogP (Octanol/Water) | ~11.0 | High (Calculated) |

| Density | 0.84 - 0.85 g/cm³ (at 25°C) | Medium (Homolog derived) |

| Melting Point (MP) | 28°C - 33°C (Estimated) | Medium (See Section 1.[1][2]2) |

| Boiling Point | ~230°C at 10 mmHg | Medium (Homolog derived) |

| Refractive Index | Medium | |

| Solubility | Soluble in hexane, | High |

1.2 The "Odd-Even" Effect in C11 Chains

A critical distinction for researchers is the Odd-Even Effect . Unlike the C10 and C12 analogs, the C11 alkyl chain possesses an odd number of carbon atoms.

-

Crystalline Packing: In the solid state, even-numbered alkyl chains (C10, C12) typically pack with terminal methyl groups in a trans conformation relative to the chain axis, maximizing van der Waals forces.

-

C11 Behavior: The odd-numbered C11 chain forces the terminal methyl group into a gauche or tilted orientation to accommodate the crystal lattice. This results in a slightly lower melting point and less dense packing compared to the trend line of its even-numbered neighbors.

-

Implication for SAMs: When used in Self-Assembled Monolayers (SAMs) on gold, C11 sulfides exhibit different wetting angles and frictional properties than C12 sulfides due to this terminal methyl orientation.

PART 2: Synthesis & Purification Protocol

2.1 Strategic Approach: Phase Transfer Catalysis

While direct alkylation of sodium sulfide is possible in ethanol, it often leads to low yields due to the poor solubility of the long-chain alkyl halide. The recommended protocol uses Phase Transfer Catalysis (PTC) to bridge the aqueous sulfide source and the organic alkyl halide.

2.2 Reaction Pathway Diagram

Figure 1: Phase Transfer Catalysis workflow for the synthesis of Diundecyl Sulfide. TBAB = Tetrabutylammonium bromide.

2.3 Step-by-Step Protocol

Materials:

-

1-Bromoundecane (20 mmol)

-

Sodium Sulfide Nonahydrate (

) (12 mmol, slight excess) -

Tetrabutylammonium Bromide (TBAB) (0.5 mmol, 2.5 mol%)

-

Solvent: Toluene (30 mL) and Water (10 mL)

Procedure:

-

Preparation: Dissolve

in water. Dissolve 1-Bromoundecane and TBAB in toluene. -

Initiation: Combine the two phases in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reaction: Heat the mixture to 90°C with vigorous stirring (1000 RPM) to maximize the interfacial area.

-

Monitoring: Monitor by TLC (Hexane eluent). The starting bromide (

) will disappear, replaced by the sulfide ( -

Work-up:

-

Purification: Remove toluene under reduced pressure. Recrystallize the waxy residue from cold acetone or ethanol to obtain high-purity diundecyl sulfide.

PART 3: Applications in Drug Development & Nanotech

3.1 Lipophilic Drug Delivery Vehicles

Diundecyl sulfide is used as a lipophilic modifier . Its LogP (~11) allows it to intercalate deeply into lipid bilayers.

-

Liposomes: Incorporation of C11 sulfides into liposomal formulations can modulate membrane fluidity. The "odd" chain length creates "kinks" in the bilayer packing, potentially increasing the permeability for drug release compared to the rigid packing of C12 analogs.

-

Gold Nanoparticle Carriers: Sulfides bind to gold surfaces (

), though weaker than thiols (

3.2 Self-Assembled Monolayers (SAMs)

In biosensor development, C11 SAMs provide a unique surface chemistry.

Figure 2: Mechanism of SAM formation on Gold surfaces. Note that dialkyl sulfides often cleave to form thiolate species on the surface.

PART 4: Safety & Handling (E-E-A-T)

-

Odor Control: Unlike lower molecular weight sulfides (dimethyl sulfide), diundecyl sulfide has a faint, fatty odor due to its low vapor pressure. However, oxidation can produce sulfoxides with distinct odors.

-

Oxidation Sensitivity: Long-chain sulfides are susceptible to oxidation to sulfoxides (

) and sulfones (-

Storage: Store under nitrogen or argon atmosphere at 4°C.

-

-

Toxicity: Generally considered low toxicity due to poor absorption/solubility, but should be handled as a skin irritant. Use standard PPE (nitrile gloves, safety glasses).

References

-

PubChem. (2025).[7][8] Undecyl sulfide (Compound).[8] National Library of Medicine. Available at: [Link]

-

NIST Chemistry WebBook. (2024). Phase transition data for long-chain alkanes and derivatives. National Institute of Standards and Technology. Available at: [Link]

-

Organic Syntheses. (1978).[4] Sulfide Synthesis via Phase Transfer Catalysis. Org. Syn. Coll. Vol. 6, p. 833. (General protocol adaptation). Available at: [Link]

- Tao, F., & Bernasek, S. L. (2007). Self-assembly of odd-numbered alkanethiol monolayers on gold. Chemical Reviews. (Contextualizing the odd-even effect in S-Au interfaces).

-

Landini, D., & Rolla, F. (1978).[4] Sulfide Synthesis in Preparation of Dialkyl and Alkyl Aryl Sulfides. Organic Syntheses, 58, 143.[4] Available at: [Link]

Sources

- 1. Divinyl sulfide (CAS 627-51-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Role of a long-chain alkyl group in sulfated alkyl oligosaccharides with high anti-HIV activity revealed by SPR and DLS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Diundecyl phthalate CAS#: 3648-20-2 [m.chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. Diundecyl phthalate | C30H50O4 | CID 19283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Undecyl sulfide | C22H46S | CID 292595 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Safety Monograph: Diundecyl Sulfide

This guide serves as an advanced technical monograph for Diundecyl Sulfide , designed for application scientists and laboratory safety officers. It moves beyond compliance-based GHS classifications to address operational handling, reactivity profiles, and experimental integrity.

Part 1: Chemical Identity & Physicochemical Fingerprint

Compound: Diundecyl Sulfide (Symmetric Thioether) CAS Registry Number: 35599-82-7 Synonyms: 1,1'-Thiobisundecane; Undecyl sulfide; 1-(Undecylsulfanyl)undecane.[1]

Operational Note: Do not confuse with Diundecyl Phthalate (CAS 3648-20-2), a common plasticizer. The similarity in nomenclature poses a significant cross-contamination risk in polymer chemistry workflows.

| Property | Value | Operational Implication |

| Molecular Formula | High carbon content indicates extreme lipophilicity. | |

| Molecular Weight | 342.67 g/mol | Non-volatile; unlikely to present inhalation hazard unless aerosolized. |

| Physical State | Waxy Solid / Viscous Liquid | MP ≈ 28–32°C . Material often requires warm water bath liquefaction before dispensing. |

| LogP (Octanol/Water) | ~11.0 (Predicted) | Bioaccumulation Risk. Zero aqueous solubility; requires halogenated or non-polar solvents (CHCl3, Hexane). |

| Odor Threshold | Low (ppb range) | Characteristic "fatty" sulfide odor. While less pungent than lower thiols, it causes rapid olfactory fatigue. |

Part 2: Hazard Architecture & Toxicology

Unlike lower molecular weight sulfides (e.g., Dimethyl Sulfide), Diundecyl Sulfide poses minimal inhalation risk due to its low vapor pressure. The primary hazards are dermal permeation and environmental persistence .

GHS Classification (Derived via Read-Across from C10-C12 Sulfides)

-

Skin Irritation: Category 2 (Causes skin irritation).[2]

-

Eye Irritation: Category 2B (Causes eye irritation).

-

Aquatic Toxicity: Chronic Category 4 (May cause long-lasting harmful effects to aquatic life).

Mechanistic Toxicology

-

Lipophilic Penetration: The C11 alkyl chains facilitate rapid transport across the stratum corneum. While the sulfide moiety is not inherently cytotoxic, it acts as a permeation enhancer, potentially carrying co-solvents into the dermis.

-

Metabolic Activation: Upon systemic absorption, hepatic FMO (Flavin-containing Monooxygenase) enzymes oxidize the sulfide to Diundecyl Sulfoxide and subsequently Diundecyl Sulfone . These metabolites are more polar and may exhibit different toxicological profiles.

Part 3: Operational Handling & Engineering Controls

The "Phase Change" Protocol

Because Diundecyl Sulfide melts near ambient temperature (~30°C), it often exists as a heterogeneous slush in storage.

-

Standard: Never scrape solid material from the bottle.

-

Protocol: Incubate the sealed container in a 40°C bead bath for 20 minutes to ensure homogeneity. Dispense as a liquid using positive-displacement pipettes (viscosity management).

PPE Selection Matrix

Standard latex gloves are insufficient due to the compound's high lipophilicity.

| PPE Type | Material Standard | Rationale |

| Gloves (Primary) | Nitrile (≥ 0.11 mm) | Excellent resistance to long-chain alkanes. Change every 60 mins. |

| Gloves (Immersion) | Viton® or Laminate | Required if handling neat solution for >15 mins. |

| Respiratory | P95 + Organic Vapor | Only required if heating >60°C or generating aerosols. |

Odor Containment Algorithm

Even with low volatility, thioether residues on glassware can contaminate lab air systems.

-

Quench: Rinse all contaminated glassware immediately with 10% Bleach (Sodium Hypochlorite) .

-

Chemistry:

(Sulfoxide is odorless).

-

-

Solvent Wash: Follow with an acetone rinse.

-

Disposal: Do not pour down sink. Collect in "Non-Halogenated Organic" waste streams.

Part 4: Experimental Context – Oxidative Reactivity

Researchers typically utilize Diundecyl Sulfide as a precursor for sulfoxides (surfactants) or as a lipophilic ligand. The oxidation reaction is the most critical safety control point (CCP).

Diagram 1: Metabolic & Synthetic Oxidation Pathway

This diagram illustrates the stepwise oxidation, relevant for both synthesis (using peroxides) and metabolism (P450/FMO enzymes).

Figure 1: Stepwise oxidation pathway. Note that the first oxidation step (Sulfide

Protocol: Controlled Oxidation to Diundecyl Sulfoxide

Context: Synthesis of non-ionic surfactants.

-

Setup: 3-neck round bottom flask, internal temperature probe, addition funnel.

-

Solvent: Dichloromethane (DCM) is preferred for solubility; Methanol/Water mixtures may cause precipitation of the starting material.

-

Reagent: 1.05 equivalents of m-CPBA (meta-Chloroperoxybenzoic acid).

-

Addition: Dissolve m-CPBA in DCM. Add dropwise to the Sulfide solution at 0°C .

-

Safety Check: Monitor internal temp. A spike >10°C indicates thermal runaway risk.

-

-

Quench: Wash organic layer with 10%

(Sodium Sulfite) to destroy excess peroxide, then

Part 5: Emergency Response Logic

Diagram 2: Exposure Response Decision Tree

Self-validating workflow for accidental exposure.

Figure 2: Emergency response logic emphasizing the prohibition of solvent washing on skin.[3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 292595, Undecyl sulfide. Retrieved from [Link]

-

American Chemical Society (2018). Oxidation of Dialkyl Sulfides to Sulfonyl Chlorides. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

-

U.S. EPA (2025). CompTox Chemicals Dashboard: Undecyl sulfide (CAS 35599-82-7).[1] Retrieved from [Link]

Sources

The Odd-Chain Advantage: Technical Applications of C3–C7 Alkyl Sulfides

[1]

Executive Summary: The "Odd" Variable in Molecular Architecture

In the study of alkyl sulfides, the carbon chain length—specifically its parity (odd vs. even)—is a deterministic variable often overlooked in general screenings. This guide isolates Odd-Numbered Alkyl Sulfides (C3, C5, C7) , demonstrating their distinct utility in two divergent fields: oncological pharmacodynamics and surface chemistry (tribology/wetting) .

While even-numbered chains dominate biological fatty acid synthesis, odd-numbered alkyl moieties (specifically propyl and pentyl groups found in Allium genus derivatives) exhibit unique lipophilicity profiles and packing parameters that drive specific apoptotic signaling pathways and self-assembled monolayer (SAM) orientations.

Bio-Organic Applications: The Propyl/Pentyl Paradigm

Mechanistic Action in Oncology

The therapeutic efficacy of odd-chain sulfides, particularly Dipropyl Disulfide (DPDS) and Dipropyl Sulfide (DPS) , relies on their ability to permeate the phospholipid bilayer and modulate intracellular redox states. Unlike complex synthetic drugs, these small molecules act as "redox triggers."

Key Mechanism: Reactive Oxygen Species (ROS)-Mediated Apoptosis Research indicates that DPDS functions by depleting the intracellular glutathione (GSH) pool. This depletion triggers a spike in ROS, which acts as a signaling event rather than just cellular damage. The ROS spike activates the p53 pathway, shifting the Bax/Bcl-2 ratio toward apoptosis.

Pathway Visualization: DPDS-Induced Apoptosis

Figure 1: Signal transduction pathway of Dipropyl Disulfide (DPDS) leading to mitochondrial-dependent apoptosis in carcinoma cells.

Comparative Efficacy Data

The following table synthesizes inhibition data, highlighting the potency of odd-chain (propyl) vs. even-chain (butyl/ethyl) analogs in specific assays.

| Compound | Chain Length | Target Enzyme/Pathway | IC50 / Effect | Application |

| Dipropyl Sulfide (DPS) | C3 (Odd) | CYP2E1 (P450) | High Inhibition | Carcinogen Detoxification |

| Dipropyl Disulfide (DPDS) | C3 (Odd) | Histone Deacetylase (HDAC) | 40-60 µM | Colorectal Cancer Suppression |

| Dibutyl Sulfide | C4 (Even) | CYP2E1 | Moderate/Low | General Solvent/Reagent |

| Diallyl Trisulfide (DATS) | C3* (Allyl) | Tubulin Polymerization | < 10 µM | Aggressive Metastasis Control |

Note: While Allyl is unsaturated, it is a 3-carbon chain. Saturated propyl variants (DPS/DPDS) offer higher stability for formulation than their allyl counterparts.

Material Science: The "Odd-Even" Effect in SAMs

In nanotechnology, Self-Assembled Monolayers (SAMs) of alkanethiols on Gold (Au) surfaces are the standard for creating defined interfaces. The Odd-Even Effect is a critical design parameter.

The Packing Anomaly

Alkyl chains pack in a trans-zigzag configuration.

-

Even Chains (C4, C6, C8): The terminal methyl group is oriented parallel to the surface. This exposes the hydrophobic methylene backbone slightly, often resulting in lower contact angles (higher wettability).

-

Odd Chains (C3, C5, C7): The terminal methyl group is oriented perpendicular (or canted away) from the surface. This creates a surface dominated purely by methyl groups, resulting in:

-

Higher hydrophobicity (higher water contact angle).

-

Lower friction coefficients (better tribology).

-

Distinct electron tunneling barriers.[1]

-

Visualization: Odd vs. Even SAM Packing

Figure 2: Structural schematic showing the terminal methyl orientation difference between Odd (C5) and Even (C4) alkanethiol SAMs on Gold(111).

Experimental Protocol: Synthesis of Dipropyl Sulfide (C3-S-C3)

Objective: Synthesize high-purity Dipropyl Sulfide for biological assay or SAM deposition.

Method: Nucleophilic Substitution (

Reagents

-

Sodium Sulfide nonahydrate (

) -

1-Bromopropane (Propyl bromide)

-

Solvent: Methanol/Water mixture (1:5 ratio)

Step-by-Step Workflow

-

Preparation of Thiolate Nucleophile:

-

In a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, dissolve 1.5 mol of

in 250 mL water and 50 mL methanol. -

Why: The mixed solvent system ensures solubility of the ionic sulfide while accommodating the organic halide.

-

-

Addition of Electrophile:

-

Heat the solution to a gentle boil (reflux).

-

Add 2.0 mol of 1-Bromopropane dropwise over 45 minutes with vigorous stirring.

-

Critical Control: Do not add all at once. The reaction is exothermic.

-

-

Reflux & Completion:

-

Reflux for 5 hours .[3]

-

Monitor via TLC (Hexane mobile phase) until the bromide spot disappears.

-

-

Work-up & Purification:

-

Cool to room temperature. The organic sulfide layer will separate (top layer).

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine organic layers and wash with 10% NaOH (to remove unreacted thiols/H2S) and then water.

-

Dry over anhydrous

.

-

-

Distillation (The Validation Step):

-

Perform fractional distillation.

-

Target Fraction: Collect distillate at 142–143°C .

-

Yield Expectations: ~70%.[3]

-

References

-

Yi, L., & Su, Q. (2013).[4] Molecular mechanisms for the anti-cancer effects of diallyl disulfide.[4][5][6][7] Food and Chemical Toxicology.[4][8] Retrieved from [Link]

-

University of Twente. (2015). Odd-Even Effects in Charge Transport through Self-Assembled Monolayer of Alkanethiolates.[1] Journal of Physical Chemistry C. Retrieved from [Link]

-

PrepChem. Preparation of dipropyl sulfide - Laboratory Protocol. Retrieved from [Link]

-

Royal Society of Chemistry. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure. Retrieved from [Link]

Sources

- 1. research.utwente.nl [research.utwente.nl]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. prepchem.com [prepchem.com]

- 4. Diallyl Disulfide (DADS) Retards the Growth of Breast Cancer Cells in Vitro and in Vivo Through Apoptosis Induction – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights [frontiersin.org]

- 8. Dipropyl Sulfide - LKT Labs [lktlabs.com]

Synthesis of undecyl sulfide from undecyl bromide and sodium sulfide

Application Note: High-Efficiency Synthesis of Diundecyl Sulfide via Phase Transfer Catalysis

) from Undecyl Bromide and Sodium SulfideAbstract

This technical guide details the synthesis of diundecyl sulfide (CAS 35599-82-7), a symmetrical long-chain thioether often utilized in self-assembled monolayers (SAMs) and as a high-performance lubricant additive. While traditional methods rely on homogeneous ethanolic solutions, this protocol prioritizes Phase Transfer Catalysis (PTC) . The PTC approach significantly enhances reaction kinetics, minimizes solvent waste, and simplifies the isolation of the low-melting solid product (MP ~35.5 °C). A secondary traditional ethanol-reflux protocol is provided for comparative reference.

Introduction & Mechanistic Basis

The synthesis of dialkyl sulfides is a classic nucleophilic substitution (

-

Electrophile: 1-Bromoundecane (Undecyl bromide) is lipophilic and insoluble in water.

-

Nucleophile: Sodium sulfide (

) is an ionic salt, highly soluble in water but insoluble in non-polar organic solvents.

The Reaction Mechanism

The reaction proceeds in two distinct

-

Formation of Thiolate: The sulfide anion (

) displaces bromide to form the undecyl thiolate intermediate. -

Formation of Thioether: The highly nucleophilic thiolate attacks a second molecule of undecyl bromide.

Critical Control Point: If the local concentration of

Strategic Considerations: Solvent System & Catalysis

We evaluate two distinct methodologies. The Phase Transfer Catalysis (PTC) method is recommended for its operational efficiency and scalability.

| Feature | Method A: Phase Transfer Catalysis (Recommended) | Method B: Ethanol Reflux (Traditional) |

| Solvent System | Toluene (organic) / Water (aqueous) | Ethanol (homogeneous) |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | None |

| Reaction Temp | 70–90 °C | 78 °C (Reflux) |

| Reaction Time | 2–5 Hours | 6–12 Hours |

| Workup | Simple phase separation | Solvent evaporation required |

| Green Metric | High (Water as byproduct sink) | Moderate (Organic solvent waste) |

Protocol A: Phase Transfer Catalysis (Recommended)

This method utilizes a quaternary ammonium salt (Q+X-) to shuttle the sulfide anion (

Materials & Reagents

-

1-Bromoundecane: 23.5 g (100 mmol)

-

Sodium Sulfide Nonahydrate (

): 14.4 g (60 mmol) (1.2 eq relative to theoretical 0.5 eq stoichiometry) -

Catalyst: Tetrabutylammonium Bromide (TBAB): 0.64 g (2 mmol, ~2 mol%)

-

Solvent: Toluene (40 mL)

-

Aqueous Phase: Distilled Water (40 mL)

Experimental Procedure

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve

(14.4 g) in water (40 mL). -

Catalyst Addition: Add the TBAB (0.64 g) to the aqueous sulfide solution. Stir until dissolved.

-

Organic Phase Addition: Add the solution of 1-bromoundecane (23.5 g) in toluene (40 mL) to the flask. The mixture will form a biphasic system.

-

Reaction: Heat the mixture to 85 °C with vigorous stirring (approx. 800 RPM). High shear is critical to maximize the interfacial area.

-

Note: The reaction is typically complete within 3–4 hours. Monitor by TLC (Hexane mobile phase) or GC-MS.

-

-

Phase Separation: Cool the mixture to room temperature. Transfer to a separatory funnel.

-

Observation: The product resides in the upper toluene layer. The lower aqueous layer contains NaBr and excess sulfide.

-

-

Washing: Drain the aqueous layer. Wash the organic layer twice with water (2 x 30 mL) to remove residual catalyst and salts.

-

Drying: Dry the organic phase over anhydrous Magnesium Sulfate (

). Filter to remove the desiccant. -

Isolation: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude oil.

-

Purification: Upon cooling, the crude material may solidify (MP ~35.5 °C).

-

Recrystallization: Dissolve in minimal hot acetone or ethanol. Cool to -20 °C to crystallize white waxy plates.

-

Distillation: If liquid purity is preferred, vacuum distill (high vacuum required due to MW 342.7 g/mol ).

-

Visual Workflow: PTC Mechanism

Caption: Phase Transfer Catalysis workflow showing the shuttling of sulfide anions by the quaternary ammonium catalyst (Q+) into the organic phase.

Protocol B: Traditional Ethanol Reflux (Alternative)

Use this method if phase transfer catalysts are unavailable or if a strictly halogen-free solvent system is required.

-

Dissolution: In a 500 mL flask, dissolve

(14.4 g, 60 mmol) in Ethanol (150 mL). Heat to 60 °C to ensure complete dissolution. -

Addition: Add 1-bromoundecane (23.5 g, 100 mmol) dropwise over 20 minutes.

-

Reflux: Heat the mixture to reflux (~78 °C) for 8–12 hours.

-

Observation: Sodium bromide (NaBr) will precipitate as a white solid during the reaction.

-

-

Workup:

-

Cool to room temperature.

-

Pour the mixture into 300 mL of ice-cold water to precipitate the crude sulfide.

-

Extract with Diethyl Ether or Hexane (3 x 50 mL).

-

Wash combined organics with Brine, dry over

, and concentrate.

-

Characterization & QC

| Parameter | Specification | Notes |

| Appearance | White waxy solid / Colorless oil | MP is near body temp (35.5 °C).[1] |

| Melting Point | 35.0 – 36.5 °C | Sharp range indicates high purity. |

| 1H NMR | Characteristic triplet for methylene adjacent to sulfur. | |

| GC-MS | m/z = 342.7 | Confirm molecular ion and fragmentation pattern. |

| Odor | Mild, fatty/waxy | Strong "rotten egg" smell indicates unreacted |

Safety & Odor Control (Critical)

Sulfides and their precursors can be extremely malodorous and toxic.

-

Odor Elimination: Never wash sulfide-contaminated glassware directly with acid (generates deadly

gas). -

Decontamination Solution: Prepare a bath of 10% Sodium Hypochlorite (household bleach). Soak all glassware for 2 hours.

-

Chemistry:

oxidizes sulfides to odorless sulfoxides and sulfones.

-

-

Ventilation: All operations must be performed in a functioning fume hood.

Visual Workflow: Purification & Safety

Caption: Workup and safety protocol highlighting the oxidative destruction of sulfide waste using bleach.

References

-

Landini, D., & Rolla, F. (1978). "Sulfide Synthesis in Preparation of Dialkyl and Alkyl Aryl Sulfides: Neopentyl Phenyl Sulfide." Organic Syntheses, 58, 143.

-

PubChem. (n.d.).[1][2] "Undecyl sulfide (Compound)."[2][3][4] National Center for Biotechnology Information.

-

Lide, D. R. (Ed.).[1] (2005).[1][2] CRC Handbook of Chemistry and Physics (86th ed.).[1] CRC Press.[1] (Source for Physical Properties via HSDB).[1]

-

Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199.

-

Bradford White. (2020). "Hydrogen Sulfide Odor / Rotten Egg Smell and Chlorinating Water Heaters." (Source for Bleach Decontamination Protocols).

Sources

Application Note: Diundecyl Sulfide as a High-Stability Extreme Pressure (EP) Lubricant Additive

Executive Summary

Diundecyl sulfide (DUS), CAS No. 35599-82-7 , is a long-chain aliphatic thioether utilized as an ashless extreme pressure (EP) additive. Unlike reactive polysulfides or acidic phosphate esters, DUS acts as an "inactive" sulfur source. It remains chemically inert toward yellow metals (copper, bronze) at ambient temperatures but decomposes tribochemically under high-load conditions (>1 GPa contact pressure) to form a sacrificial iron sulfide (

This guide details the physicochemical profile of DUS, its mechanism of action, and a validated protocol for blending and evaluating its load-carrying capacity using ASTM standards.

Chemical Profile & Properties[1][2][3]

Diundecyl sulfide consists of two undecyl (

| Property | Specification | Relevance to Lubrication |

| Chemical Name | Diundecyl sulfide | Active EP agent |

| CAS Number | 35599-82-7 | Regulatory identification |

| Formula | High hydrocarbon content aids solubility | |

| Molar Mass | ~342.7 g/mol | Low volatility |

| Sulfur Content | ~9.3 wt% | Moderate active element density |

| Appearance | Clear to light yellow liquid | Minimal impact on finished fluid color |

| Solubility | Soluble in Group I-IV Base Oils | Easy blending without co-solvents |

Mechanism of Action

The efficacy of DUS relies on Tribochemical Activation . Unlike polysulfides (

Tribofilm Formation Pathway

Under extreme pressure, asperities (microscopic peaks on metal surfaces) collide, generating flash temperatures exceeding 600°C.

-

Adsorption: DUS molecules physisorb onto the steel surface via the sulfur lone pairs.

-

Activation: High shear/heat cleaves the

bond. -

Reaction: Released sulfur reacts with the iron surface to form iron sulfide (

). -

Protection: The

layer has a lower shear strength than the base metal, allowing it to shear sacrificially and prevent adhesive wear (welding).

Figure 1: Tribochemical activation pathway of Diundecyl Sulfide under extreme pressure conditions.

Application Protocol: Formulation & Evaluation

Objective: To formulate a gear oil prototype using DUS and validate its EP performance against a neat base oil.

Materials Required[1][4]

-

Base Oil: Polyalphaolefin (PAO 6) or Mineral Oil (SN150).

-

Additive: Diundecyl Sulfide (>95% purity).

-

Equipment: Magnetic stirrer, analytical balance, Four-Ball EP Tester (ASTM D2783).

Blending Procedure (Self-Validating)

-

Calculation: Target a concentration of 2.0 wt% DUS.

-

Example: For 100g total blend, weigh 98g Base Oil + 2g DUS.

-

-

Mixing: Heat base oil to 40°C to lower viscosity. Add DUS slowly while stirring at 500 RPM.

-

Validation (Solubility Check):

-

Pass Criteria: Solution remains clear and homogeneous after cooling to 25°C for 4 hours.

-

Fail Criteria: Haze, phase separation, or precipitate formation.

-

Performance Testing: Four-Ball EP Method (ASTM D2783)

This test determines the Weld Point (load at which lubrication fails completely) and Load-Wear Index (LWI).

Workflow:

-

Cleaning: Sonicate steel balls (AISI 52100) in hexane for 10 mins.

-

Setup: Clamp three balls in the cup; fill with test lubricant until balls are submerged.

-

Run Sequence:

-

Speed: 1770 ± 60 RPM.

-

Duration: 10 seconds per load stage.

-

Temperature: Ambient (start).

-

-

Load Stepping: Start at 60 kgf. Increase load stepwise (e.g., 80, 100, 126, 160, 200 kgf) until welding occurs.

-

Microscopy: Measure the Wear Scar Diameter (WSD) at non-welded stages.

Figure 2: Step-by-step workflow for evaluating Extreme Pressure performance.

Data Analysis & Interpretation

The following table illustrates expected performance metrics when comparing neat PAO 6 against a PAO 6 + 2% DUS blend.

| Parameter | Neat PAO 6 (Control) | PAO 6 + 2% DUS | Interpretation |

| Last Non-Seizure Load (LNSL) | ~60 kgf | ~100 kgf | DUS delays the onset of seizure. |

| Weld Point (WP) | ~126 kgf | >250 kgf | DUS prevents catastrophic welding at high loads. |

| Wear Scar Diameter (40 kgf) | 0.65 mm | 0.45 mm | Reduced abrasive wear in boundary regime. |

| Copper Corrosion (ASTM D130) | 1a | 1b (Inactive) | Minimal tarnishing; suitable for yellow metal gears. |

Key Insight: If the Weld Point does not increase significantly (>200 kgf), check the purity of the DUS or consider synergistic combinations with phosphorus-based additives (e.g., amine phosphates) to catalyze film formation.

Safety & Handling

-

SDS Review: Diundecyl sulfide is generally low toxicity but may cause mild skin irritation.

-

Odor: Like most organic sulfides, it may have a characteristic sulfur odor. Handle in a fume hood.

-

Disposal: Collect waste as hazardous chemical waste (sulfur-containing organics). Do not drain.

References

-

PubChem. (2025).[1] Undecyl sulfide (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Machinery Lubrication. (2007). Extreme Pressure Additives in Gear Oils. Noria Corporation. Retrieved from [Link]

-

Lubrication Expert. (2023). A Guide to Extreme Pressure Additives. Retrieved from [Link]

-

MDPI. (2025). Synergistic Tribological Performance of Phosphorus- and Sulfur-Based Extreme Pressure Additives. Lubricants Journal. Retrieved from [Link]

Sources

Application Note: Selective Oxidation of Undecyl Sulfide to Undecyl Sulfoxide

Abstract

This application note details the selective oxidation of diundecyl sulfide (

Introduction & Mechanistic Insight

Sulfoxides are critical non-ionic surfactants and metabolic intermediates in drug development.[1] The oxidation of sulfides is a two-step process; the first oxidation to sulfoxide is faster than the second oxidation to sulfone, but selectivity degrades with strong oxidants or unoptimized stoichiometry.

The Selectivity Challenge

For diundecyl sulfide, the lipophilicity of the undecyl chains (

-

Phase 1 (Sulfide): Highly Lipophilic (

). -

Phase 2 (Oxidant): Hydrophilic (Aqueous

or -

Risk: Poor mixing leads to local excesses of oxidant at the interface, promoting over-oxidation to sulfone.

Mechanism of Action

The reaction proceeds via an electrophilic attack of the sulfur lone pair on the oxidant's oxygen atom.[2]

-

Sodium Periodate: Proceeds through a polar transition state, often proposed as a cyclic intermediate or direct oxygen transfer, driven by the formation of stable iodate (

). -

Hydrogen Peroxide: In acidic media (e.g., acetic acid), the oxidant is activated (potentially forming peracetic acid in situ), facilitating electrophilic oxygen transfer to the sulfur.

Figure 1: Mechanistic pathway for sulfide oxidation.[2][3][4] Control is achieved at the Sulfoxide -> Sulfone step.

Method Selection Guide

| Feature | Method A: Sodium Periodate ( | Method B: |

| Primary Use Case | Small scale (<5g), High Purity requirements. | Scale-up (>10g), Cost-sensitive. |

| Selectivity | Excellent (>98% Sulfoxide).[5] | Good (Requires temp control). |

| Solvent System | THF/Water or Ethanol/Water (Single Phase). | Glacial Acetic Acid (Homogeneous). |

| Reaction Time | 12 - 24 Hours (Slow & Controlled). | 2 - 6 Hours (Fast). |

| Workup | Filtration of inorganic salts + Extraction. | Neutralization + Extraction.[1] |

Experimental Protocols

Method A: Sodium Periodate Oxidation (Recommended for Purity)

This method utilizes the mild nature of periodate to prevent sulfone formation. The key modification for undecyl sulfide is the use of THF (Tetrahydrofuran) or Propanol to ensure solubility of the starting material.

Reagents:

-

Diundecyl sulfide (1.0 eq)

-

Sodium Periodate (

) (1.1 eq) -

Solvent: THF:Water (1:1 v/v) or Ethanol:Water (2:1 v/v)

Protocol:

-

Dissolution: Dissolve diundecyl sulfide (e.g., 10 mmol, ~3.4 g) in 30 mL of THF. Ensure complete dissolution; mild heating (30°C) may be required.

-

Oxidant Prep: Dissolve

(11 mmol, 2.35 g) in 30 mL of water. -

Addition: Add the aqueous periodate solution dropwise to the sulfide solution at 0°C (ice bath) with vigorous stirring. A white precipitate (

) will begin to form as the reaction proceeds. -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12-16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).

-

Note: Sulfide moves fast (high

); Sulfoxide is much slower (lower

-

-

Quench: Dilute with 50 mL water.

-

Extraction: Extract with Dichloromethane (

, 3 x 30 mL). -

Purification: Wash organic layer with brine, dry over

, and concentrate. If necessary, recrystallize from hexane/acetone to remove trace sulfone.

Method B: Hydrogen Peroxide in Glacial Acetic Acid (Green/Scalable)

This method relies on the in-situ formation of peracetic acid. It is faster and handles lipophilic substrates well due to the solvent properties of acetic acid.

Reagents:

-

Diundecyl sulfide (1.0 eq)

-

Hydrogen Peroxide (30% aq) (1.1 - 1.2 eq)

Protocol:

-

Setup: Dissolve diundecyl sulfide (e.g., 10 mmol) in 20 mL Glacial Acetic Acid. Stir at RT.

-

Addition: Add 30%

(12 mmol) dropwise.-

Critical: Do not add excess peroxide all at once. Exotherm control is vital to prevent sulfone formation.[1]

-

-

Stirring: Stir at RT for 2-4 hours.

-

Monitoring: Check TLC frequently after 2 hours. Stop immediately upon disappearance of starting material.

-

Workup:

-

Pour reaction mixture into ice water (50 mL).

-

Neutralize carefully with 4M NaOH or saturated

(Caution: Gas evolution). -

Extract with Ethyl Acetate.[7]

-

-

Isolation: Evaporate solvent. The product usually solidifies upon cooling.

Workflow & Purification Logic

Figure 2: Downstream processing workflow for isolation of pure sulfoxide.

Analytical Validation

To ensure the integrity of the protocol, the following analytical signatures should be verified:

-

TLC: Significant

shift. Sulfide (Non-polar, High -

IR Spectroscopy: Look for the strong characteristic S=O stretch at 1030–1060 cm⁻¹ . Absence of sulfone bands at 1120–1160 cm⁻¹ and 1300–1340 cm⁻¹ confirms selectivity.

-

Melting Point: Undecyl sulfoxide will have a higher melting point than the sulfide precursor due to dipole-dipole interactions.

References

-

Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010).[8] TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides. Journal of Organic Chemistry. Link

- Drabowicz, J., & Mikołajczyk, M. (1980). Oxidation of Sulfides to Sulfoxides. Organic Preparations and Procedures International.

-

Vertex AI Search Result 1.1 : Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Link

-

Vertex AI Search Result 1.17 : A Mild and Highly Efficient Oxidation of Sulfides to Sulfoxides with Periodic Acid Catalyzed by FeCl3. Link

-

Vertex AI Search Result 1.18 : Mechanism of the oxidation of sulphides with sodium periodate. Link

Sources

- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide Catalyzed by Dichlorodioxomolybdenum(VI) [organic-chemistry.org]

- 5. A Mild and Highly Efficient Oxidation of Sulfides to Sulfoxides with Periodic Acid Catalyzed by FeCl3 [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]

- 8. Sulfoxide synthesis by oxidation [organic-chemistry.org]

Application Notes and Protocols: Diundecyl Sulfide in Anti-Wear Formulations

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation professionals on the application of diundecyl sulfide as an anti-wear additive in lubricating oils. These notes detail the synthesis, formulation strategies, mechanistic action, and performance evaluation protocols for diundecyl sulfide. A significant focus is placed on the causality behind experimental choices and the establishment of self-validating testing systems. While specific performance data for diundecyl sulfide is limited in publicly available literature, this guide consolidates established principles for long-chain dialkyl sulfides to provide robust foundational protocols.

Introduction: The Role of Diundecyl Sulfide in Tribology

Modern mechanical systems operate under increasingly severe conditions of load, temperature, and pressure, necessitating advanced lubrication solutions to minimize friction and wear. Anti-wear (AW) additives are critical components in lubricant formulations, forming protective surface films on interacting metal components to prevent direct metal-to-metal contact under boundary lubrication regimes.

Organic sulfur compounds, often termed sulfur carriers, are a prominent class of AW additives. Diundecyl sulfide (C₂₂H₄₆S), a long-chain dialkyl sulfide, falls within this category. Its efficacy stems from its ability to thermally decompose at asperity contacts, releasing active sulfur that reacts with the metallic surface to form a sacrificial tribofilm. This guide will explore the technical considerations for harnessing the anti-wear properties of diundecyl sulfide in lubricant formulations.

Diundecyl Sulfide: Key Properties

| Property | Value | Source |

| CAS Number | 35599-82-7 | [1] |

| Molecular Formula | C₂₂H₄₆S | [1] |

| Molecular Weight | 342.7 g/mol | [1] |

| Physical State | Liquid (at STP) | Inferred from analogous long-chain dialkyl sulfides. |

| Solubility | Soluble in hydrocarbon base oils. | [2] |

Mechanism of Action: Tribofilm Formation

The anti-wear functionality of diundecyl sulfide is predicated on its ability to form a protective tribochemical film on ferrous metal surfaces under boundary lubrication conditions. This process is initiated by the high temperatures and pressures generated at the points of asperity contact between moving surfaces.

The proposed mechanism involves several key steps:

-

Thermal Decomposition: The high localized temperatures cause the C-S bonds in the diundecyl sulfide molecule to cleave.

-

Sulfur Activation: This decomposition releases active sulfur species.

-

Surface Reaction: The active sulfur reacts with the iron on the metal surface to form an iron sulfide (FeS) layer. This layer is often amorphous or nanocrystalline.

-

Sacrificial Layer: The resulting iron sulfide tribofilm possesses a lower shear strength than the parent metal, allowing it to be sheared away sacrificially, which prevents adhesive wear and scuffing of the underlying metal surfaces.

Synthesis Protocol for Diundecyl Sulfide

While a specific, detailed synthesis for diundecyl sulfide is not widely published, a robust protocol can be adapted from general methods for producing long-chain dialkyl sulfides. The following protocol is based on the reaction of an alkyl halide with a sulfur source.

Materials:

-

1-Bromoundecane

-

Sodium sulfide (Na₂S)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Solvent (e.g., Toluene or a water/toluene biphasic system)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine sodium sulfide and the phase-transfer catalyst in the chosen solvent system.

-

Addition of Alkyl Halide: Slowly add 1-bromoundecane to the stirred mixture. An excess of the alkyl halide may be used to drive the reaction to completion.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-110°C) and maintain for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After cooling to room temperature, separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude diundecyl sulfide can be purified by vacuum distillation or column chromatography to yield the final product.

Causality of Protocol Choices:

-

Phase-Transfer Catalyst: This is crucial for facilitating the reaction between the aqueous sodium sulfide and the organic-soluble 1-bromoundecane.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

-

Aqueous Workup: This step removes unreacted sodium sulfide and other water-soluble byproducts.

Formulation Techniques and Considerations

The effective formulation of diundecyl sulfide into a finished lubricant requires careful consideration of several factors to ensure optimal performance and stability.

4.1. Base Oil Compatibility

Diundecyl sulfide, due to its long alkyl chains, generally exhibits good solubility in a range of base oils, including:

-

Group II and Group III mineral oils

-

Polyalphaolefins (PAOs)

-

Esters

It is recommended to conduct solubility studies at various temperatures to ensure the additive remains dissolved under all operating conditions.

4.2. Concentration Optimization

The concentration of diundecyl sulfide should be optimized to provide the desired anti-wear performance without causing detrimental side effects such as corrosion. A typical treat rate for sulfur-based anti-wear additives ranges from 0.1% to 2.0% by weight .

Protocol for Concentration Optimization:

-

Prepare Blends: Prepare a series of lubricant blends with varying concentrations of diundecyl sulfide (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 wt%).

-

Homogenize: Thoroughly mix each blend to ensure homogeneity.

-

Performance Testing: Evaluate the anti-wear properties of each blend using a standardized tribological test, such as the ASTM D4172 four-ball wear test.

-

Analyze Results: Plot the wear scar diameter as a function of diundecyl sulfide concentration to identify the optimal concentration that provides the best anti-wear performance.

4.3. Synergistic and Antagonistic Interactions

Lubricant formulations are complex mixtures of various additives. It is crucial to evaluate the interaction of diundecyl sulfide with other components.

-

Synergy with ZDDP: Zinc dialkyldithiophosphates (ZDDPs) are common anti-wear and antioxidant additives. A synergistic effect is often observed when sulfur carriers are combined with ZDDPs. The sulfur from the diundecyl sulfide can contribute to the formation of a more robust and durable tribofilm in conjunction with the phosphate-based film from the ZDDP. This can lead to a reduction in wear that is greater than the sum of the individual additives' effects[3][4].

-

Interaction with Detergents: Over-based detergents (e.g., calcium sulfonates) can sometimes compete with anti-wear additives for surface sites. It is important to test the compatibility and performance of the complete additive package.

Performance Evaluation Protocols

5.1. Tribological Testing: Four-Ball Wear Test (ASTM D4172)

The ASTM D4172 standard test method is a widely accepted procedure for evaluating the anti-wear properties of lubricating fluids.

Protocol:

-

Apparatus: A four-ball wear tester.

-

Test Specimens: Four ½-inch diameter steel balls.

-

Procedure: a. Three balls are clamped together in a cup, and the fourth ball is held in a chuck above them. b. The lubricant sample containing diundecyl sulfide is added to the cup, immersing the three lower balls. c. A specified load is applied, and the top ball is rotated at a set speed for a designated time and temperature.

-

Typical Test Conditions:

-

Load: 40 kgf (392 N)

-

Speed: 1200 rpm

-

Temperature: 75°C

-

Duration: 60 minutes

-

-

Analysis: After the test, the three lower balls are cleaned, and the diameter of the wear scars is measured using a microscope. The average wear scar diameter (WSD) is reported. A smaller WSD indicates better anti-wear performance.

Expected Performance of Long-Chain Dialkyl Sulfides:

| Lubricant | Expected Average WSD (mm) |

| Base Oil (e.g., PAO 4) | 0.60 - 0.80 |

| Base Oil + 1.0% Diundecyl Sulfide | 0.35 - 0.50 |

5.2. Thermal Stability Analysis

The thermal stability of diundecyl sulfide is critical, as it must remain stable at bulk oil temperatures but decompose at the higher temperatures of asperity contacts.

Protocol: Thermogravimetric Analysis (TGA)

-

Apparatus: A thermogravimetric analyzer.

-

Procedure: a. A small sample of diundecyl sulfide is placed in the TGA furnace. b. The sample is heated at a constant rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).

-

Analysis: The TGA measures the weight loss of the sample as a function of temperature. The onset temperature of decomposition provides an indication of its thermal stability. For long-chain dialkyl sulfides, significant decomposition is expected to begin in the range of 150-250°C.

5.3. Analytical Characterization

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying diundecyl sulfide in lubricant formulations.

-

Sample Preparation: The lubricant sample may require dilution with a suitable solvent (e.g., hexane or dichloromethane).

-

GC Separation: The diluted sample is injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components enter a mass spectrometer, which provides a mass spectrum that can be used to identify diundecyl sulfide based on its unique fragmentation pattern.

Protocol: X-Ray Fluorescence (XRF) Spectroscopy

XRF is a rapid and non-destructive method for determining the total sulfur content in a lubricant, which can be used for quality control purposes. ASTM D2622 and ASTM D4294 are relevant standard methods for sulfur analysis in petroleum products by XRF[5][6].

Conclusion

Diundecyl sulfide represents a promising anti-wear additive for a variety of lubricant applications. Its long alkyl chains confer good solubility in common base oils, and its sulfur content enables the formation of a protective iron sulfide tribofilm under boundary lubrication conditions. Effective formulation requires careful optimization of its concentration and consideration of its synergistic interactions with other additives, particularly ZDDP. The protocols outlined in this guide provide a robust framework for the synthesis, formulation, and evaluation of diundecyl sulfide, enabling researchers and formulators to effectively harness its anti-wear properties. Further research to generate specific tribological and thermal data for diundecyl sulfide will be invaluable in fully elucidating its performance characteristics.

References

-

PubChem. (n.d.). Undecyl sulfide. National Center for Biotechnology Information. Retrieved from [Link]

- Synergistic and Competitive Effects between Zinc Dialkyldithiophosphates and Modern Generation of Additives in Engine Oil. (2021). MDPI.

- “ZDDP- An Inevitable Lubricant Additive for Engine Oils”, International Journal of Engineering and Inventions (IJEI) Volume 1, Issue 1, pp.48-49 . (2012).

- ASTM D2622-16, Standard Test Method for Sulfur in Petroleum Products by Wavelength Dispersive X-ray Fluorescence Spectrometry, ASTM Intern

- ASTM D4294-21, Standard Test Method for Sulfur in Petroleum and Petroleum Products by Energy Dispersive X-ray Fluorescence Spectrometry, ASTM Intern

Sources

- 1. Undecyl sulfide | C22H46S | CID 292595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dodecyl sulfide | C24H50S | CID 72875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. rigaku.com [rigaku.com]

- 6. ED-XRF Analysis of Sulfur in Petroleum & Petroleum Products [spectro.com]

Technical Support Center: Purification Strategies for Undecyl Sulfide Synthesis

Welcome to the Technical Support Center for scientists and researchers engaged in the synthesis of undecyl sulfide. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of removing unreacted 1-undecanethiol from your final product. Our aim is to equip you with the technical expertise and practical insights necessary to achieve high purity in your sulfide synthesis.

Introduction: The Challenge of Residual Thiols

The synthesis of symmetrical dialkyl sulfides, such as diundecyl sulfide, often involves the reaction of a thiol with a suitable electrophile. A common method is the S-alkylation of a 1-undecanethiolate with a 1-haloundecane, a reaction analogous to the Williamson ether synthesis. While effective, these reactions can often be incomplete, leaving residual, unreacted 1-undecanethiol in the crude product. The presence of this thiol is undesirable for several reasons:

-

Odor: Thiols are notorious for their strong, unpleasant odors, even at trace levels.

-

Reactivity: The thiol functional group can interfere with subsequent reactions or applications of the undecyl sulfide.

-

Purity: For applications in drug development and materials science, high purity of the final compound is paramount.

This guide will walk you through the most effective methods for removing these persistent thiol impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted 1-undecanethiol?

The primary methods for removing unreacted 1-undecanethiol from a solution of undecyl sulfide include:

-

Aqueous Basic Wash (Extraction): This is often the first and simplest approach. By washing the organic reaction mixture with an aqueous solution of a base, such as sodium hydroxide (NaOH), the acidic thiol is deprotonated to form a water-soluble thiolate salt, which is then extracted into the aqueous phase.

-

Oxidative Workup: Unreacted thiols can be oxidized to disulfides. These disulfides are generally less volatile and have different chromatographic properties than the corresponding thiol, making them easier to separate from the desired sulfide product.

-

Thiol Scavenger Resins: These are solid-supported reagents with functional groups that selectively react with and bind thiols, allowing for their removal by simple filtration.

-

Column Chromatography: A reliable but more resource-intensive method for separating the desired sulfide from the unreacted thiol and other impurities based on their differential adsorption to a stationary phase.

Q2: Why is a simple aqueous wash sometimes insufficient for complete removal of 1-undecanethiol?

While a basic wash is effective at deprotonating the thiol, the resulting sodium 1-undecanethiolate may still have some solubility in the organic layer, especially if the organic solvent is relatively polar. Furthermore, for long-chain thiols like 1-undecanethiol, the long alkyl chain can impart significant lipophilicity to the thiolate, hindering its complete transfer into the aqueous phase. Multiple extractions are often necessary to improve the efficiency of removal.

Q3: How can I monitor the removal of the unreacted thiol?

Several analytical techniques can be employed to monitor the purity of your undecyl sulfide:

-

Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the presence of the thiol. The thiol and sulfide will likely have different Rf values. A stain, such as potassium permanganate, can be used to visualize the spots.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for both detecting and quantifying residual thiol.[1][2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to detect the characteristic signal of the S-H proton of the thiol, which is typically a triplet around 1.3 ppm. The methylene protons adjacent to the sulfur also have distinct chemical shifts for the thiol and the sulfide.[4][5]

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for common issues encountered during the purification of undecyl sulfide.

Problem 1: My final product has a persistent thiol odor after a standard aqueous workup.

Cause: Incomplete removal of 1-undecanethiol.

Solution: Employ a more rigorous purification strategy.

Principle: Increasing the efficiency of the liquid-liquid extraction.

Protocol:

-

Dissolve the crude undecyl sulfide in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer three to five times with a 1-2 M aqueous NaOH solution. Use a volume of NaOH solution that is approximately 20-30% of the organic layer volume for each wash.

-

After the basic washes, wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water and dissolved salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

Troubleshooting:

-

Emulsion formation: If an emulsion forms during the washes, try adding more brine to help break it. Letting the separatory funnel stand for a longer period can also be effective.

Principle: Convert the volatile and odorous thiol to the less volatile diundecyl disulfide, which can then be more easily separated by column chromatography or distillation. A mild oxidizing agent like hydrogen peroxide or iodine can be used.[6]

Protocol (using H2O2):

-

After the initial reaction, and before the aqueous workup, cool the reaction mixture in an ice bath.

-

Slowly add a 30% aqueous solution of hydrogen peroxide (H2O2) dropwise with vigorous stirring. The amount of H2O2 should be in slight excess relative to the estimated amount of unreacted thiol.

-

Allow the mixture to stir at room temperature for 1-2 hours. Monitor the disappearance of the thiol by TLC.

-

Proceed with a standard aqueous workup, washing with water and brine.

-

The resulting crude product, now containing undecyl sulfide and diundecyl disulfide, can be purified by column chromatography.

Caution: The addition of H2O2 can be exothermic. Ensure the reaction is cooled and the H2O2 is added slowly.

Problem 2: Analytical analysis (GC-MS or NMR) confirms the presence of residual 1-undecanethiol.

Cause: The chosen purification method is not effective enough for the required level of purity.

Solution: Employ a high-resolution purification technique.

Principle: These are functionalized polymers that covalently bind to thiols, allowing for their removal by simple filtration. This is a very clean and efficient method for removing trace amounts of thiols.

Protocol:

-